![molecular formula C15H22N6O2S B2548541 N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide CAS No. 2380178-85-6](/img/structure/B2548541.png)
N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide is a complex organic compound that features a pyridopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide typically involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common method involves the condensation of a pyridine derivative with a suitable amine, followed by cyclization to form the pyridopyrimidine ring . The final steps often include sulfonation and methylation reactions to introduce the sulfonamide and dimethylamino groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield catalysts and solvent systems that are both efficient and environmentally friendly . The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes involved in cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents their interaction with substrates, thereby halting cell proliferation . This mechanism is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDKs and have shown similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: Another class of compounds with comparable enzyme inhibitory properties.
Uniqueness
N,N-dimethyl-4-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide is unique due to its specific structural features, such as the combination of a pyridopyrimidine core with a sulfonamide group. This unique structure contributes to its high specificity and potency as an enzyme inhibitor .
Properties
IUPAC Name |
N,N-dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-20(2)24(22,23)21-7-4-12(5-8-21)9-17-15-13-3-6-16-10-14(13)18-11-19-15/h3,6,10-12H,4-5,7-9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPZMIAXUYOYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC2=NC=NC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)
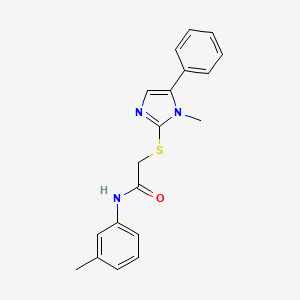
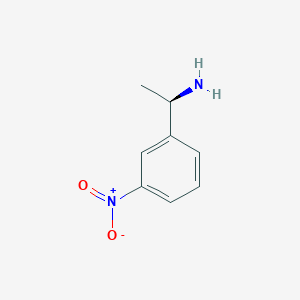

![7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)
![N-[4-[1,3-benzodioxol-5-yl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide](/img/structure/B2548466.png)
![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2548469.png)
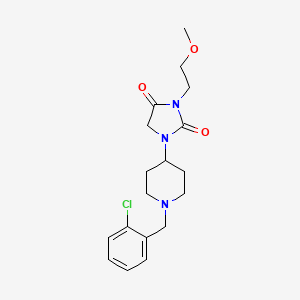
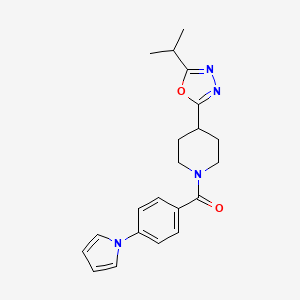
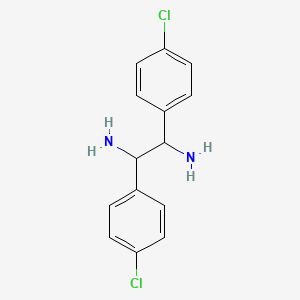
![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)
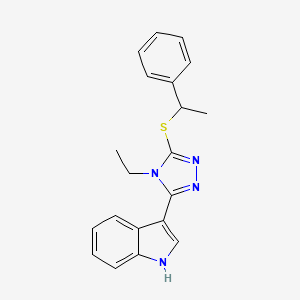
![(Z)-tert-butyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2548481.png)
